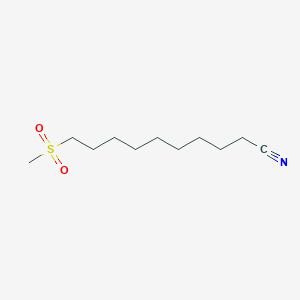
Perfluorosebacic acid
Overview
Description
Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It is useful in the preparation of synthetic polymers and has been employed in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) .
Molecular Structure Analysis
The molecular formula of this compound is C10H2F16O4 . It has an average mass of 490.095 Da and a monoisotopic mass of 489.969757 Da . The structure of this compound contains a total of 31 bonds, including 29 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H2F16O4, an average mass of 490.095 Da, and a monoisotopic mass of 489.969757 Da . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Environmental Impact and Persistence
Perfluorosebacic acid, as part of the larger group of polyfluorinated compounds (PFCs), has been a subject of significant interest due to its environmental persistence and potential toxicity. Studies have shown that PFCs, including this compound, are found ubiquitously in the environment and in the blood of animals and humans. Their utility in various applications has led to their widespread presence, posing a long-term challenge to scientists and public health officials (Lindstrom, Strynar, & Libelo, 2011).
Applications in Material Science
One notable application of this compound is in the synthesis of novel materials. For example, it has been used as a dopant in the formation of three-dimensional boxlike microstructures from polyaniline, a conducting polymer. These microstructures exhibit super-hydrophobic and high-crystalline properties, indicating potential for advanced material applications (Zhu, Li, Wan, & Jiang, 2008).
Role in Liquid Crystalline Poly(ester-amide)s
This compound has been integrated into molecular designs for liquid crystalline poly(ester-amide)s. Its incorporation has shown significant effects on the evolution of liquid crystal texture and crystallinity in these systems, indicating its role in enhancing the properties of liquid crystalline polymers (Teoh et al., 2004).
Environmental Monitoring and Toxicology
In the realm of environmental monitoring, this compound is part of the group of PFCs that are being extensively studied for their distribution and impact on the environment. Advanced methods have been developed for the quantification of PFCs in various environmental matrices, reflecting the growing concern over their persistence and potential toxicity (Powley, George, Ryan, & Buck, 2005).
Safety and Hazards
Perfluorosebacic acid may cause respiratory irritation and skin irritation. It can also cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this substance .
Mechanism of Action
Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It has been used in various applications, including the synthesis of synthetic polymers and three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) . Here is a summary of the current understanding:
Target of Action
Related compounds such as perfluorooctanoic acid (pfoa) have been shown to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in lipid metabolism .
Mode of Action
It’s known that pfoa, a related compound, can up-regulate the gene expressions of pparα and γ in the thymus and the spleen . This suggests that this compound might also interact with these receptors, leading to changes in lipid metabolism.
Biochemical Pathways
It’s known that pfoa, a related compound, can induce mitochondrial damage and lymphocyte apoptosis . This suggests that this compound might also affect similar pathways.
Pharmacokinetics
It’s known that related compounds like pfoa can be absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s known that pfoa, a related compound, can decrease immunity in mice, cause serious atrophy in immune system organs, and increase the percentage of apoptotic cells .
Biochemical Analysis
Biochemical Properties
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorosebacic acid belongs, can interact with various biomolecules
Molecular Mechanism
It is known that PFAS can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of PFAS can change over time
Dosage Effects in Animal Models
It is known that PFAS can have varying effects at different dosages
Metabolic Pathways
It is known that PFAS can affect glucose and lipid metabolism
Transport and Distribution
It is known that PFAS can be transported and distributed in the environment through water and the atmosphere
Subcellular Localization
It is known that the subcellular localization of proteins can be affected by various factors
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184728 | |
| Record name | Perfluorodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-78-8 | |
| Record name | Perfluorosebacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















